![molecular formula C10H20Cl2N4 B2864385 2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride CAS No. 2361636-51-1](/img/structure/B2864385.png)
2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride
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Overview
Description
“2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds known as 1,2,4-triazoles . These compounds are characterized by a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms and two carbon atoms .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The specific molecular structure of “2-[(3,5-Dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride” is not detailed in the available resources.Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives can vary widely depending on the specific compound and the conditions. For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity, indicating their potential in chemical reactions related to cancer treatment .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on their specific structure. For instance, some synthesized compounds are thermally stable and exhibit acceptable densities .Scientific Research Applications
Anticancer Agent Development
The 1,2,4-triazole derivatives, including the structure of “EN300-7431765”, have been extensively studied for their potential as anticancer agents. These compounds can form hydrogen bonds with different targets, improving pharmacokinetics and pharmacological properties . Specifically, they have shown promising cytotoxic activity against various cancer cell lines, such as MCF-7, Hela, and A549, indicating their potential in chemotherapy .
Selectivity Against Cancer Cells
The selectivity of 1,2,4-triazole derivatives for cancer cells over normal cells is a critical aspect of their application. Studies have revealed that compounds like “EN300-7431765” exhibit proper selectivity, targeting cancerous cells while sparing normal ones. This selectivity is crucial for reducing the side effects commonly associated with chemotherapy .
Molecular Docking Studies
Molecular docking studies are essential for understanding the interaction of drugs with their targets. “EN300-7431765” and its derivatives can be used in molecular docking to predict the binding modes and affinities to the aromatase enzyme, which is a possible target in cancer treatment. These studies help in the design of more effective anticancer drugs .
Pharmacological Enhancements
The triazole ring in “EN300-7431765” can lead to improved pharmacological properties. The ability to form hydrogen bonds can enhance the drug’s effectiveness and stability, making it a valuable scaffold in medicinal chemistry for developing new therapeutic agents .
Drug Discovery
The unique structure of “EN300-7431765” makes it a candidate for drug discovery programs. Its core can be modified to create new compounds with potential therapeutic applications, not just limited to cancer but also other diseases where the triazole ring’s properties can be beneficial .
Chemical Biology and Bioconjugation
In chemical biology, “EN300-7431765” can be used for bioconjugation, which involves attaching biomolecules to other substances, such as drugs or fluorescent tags. This application is vital for creating targeted therapies and diagnostic tools .
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for the research and development of 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent anticancer agents . Additionally, the development of an efficient and sustainable synthesis process could also be a focus for future research .
properties
IUPAC Name |
2-[(3,5-dimethyl-1,2,4-triazol-1-yl)methyl]piperidine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4.2ClH/c1-8-12-9(2)14(13-8)7-10-5-3-4-6-11-10;;/h10-11H,3-7H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYTPAYUOIMLMKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC2CCCCN2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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